Inositol 1,3,4,5,6-pentakisphosphate

Übersicht

Beschreibung

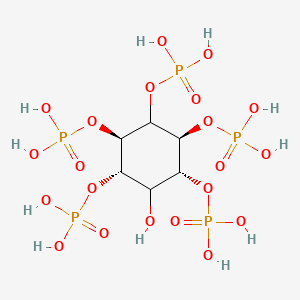

Inositol 1,3,4,5,6-pentakisphosphate is a molecule derived from inositol tetrakisphosphate by the addition of a phosphate group with the help of inositol-polyphosphate multikinase . It is one of the many second messengers in the inositol phosphate family and plays a significant role in various biological and pathophysiological responses, including tumorigenesis, invasion, and metastasis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Inositol 1,3,4,5,6-pentakisphosphate can be synthesized through the phosphorylation of myo-inositol 1,3,4,5,6-pentakisphosphate using this compound 2-kinase . This enzyme catalyzes the conversion of myo-inositol 1,3,4,5,6-pentakisphosphate to phytic acid. The reaction conditions typically involve the use of Escherichia coli for expression and purification of the enzyme, followed by nuclear magnetic resonance spectroscopy for analysis .

Industrial Production Methods: the use of genetically modified organisms, such as maize, to express the necessary enzymes for its synthesis has been explored .

Analyse Chemischer Reaktionen

Types of Reactions: Inositol 1,3,4,5,6-pentakisphosphate undergoes various chemical reactions, including complexation with multivalent cations such as sodium, potassium, magnesium, calcium, copper, iron (II), and iron (III) . It forms soluble complexes of 1:1 stoichiometry with these cations .

Common Reagents and Conditions: The compound interacts with reagents like lithium hydroxide to adjust the pH during preparation . It also forms polymetallic complexes with calcium and magnesium under specific conditions .

Major Products: The major products formed from these reactions include polymetallic complexes such as [Mg4(H2L)]·23H2O and [Ca4(H2L)]·16H2O .

Wissenschaftliche Forschungsanwendungen

Inositol 1,3,4,5,6-pentakisphosphate has a wide range of scientific research applications:

Wirkmechanismus

Inositol 1,3,4,5,6-pentakisphosphate exerts its effects by acting as a second messenger in various signaling pathways. It potentiates the interaction of the plant hormone jasmonate-isoleucine with its receptor, influencing defense signaling in plants . In mammals, it promotes apoptosis through the PI 3-K/Akt pathway .

Vergleich Mit ähnlichen Verbindungen

Inositol hexakisphosphate (phytic acid): Another abundant member of the inositol phosphate family, known for its role in nutrient storage and signaling.

Inositol 1,4,5-trisphosphate: A well-studied second messenger involved in calcium release from intracellular stores.

5-Diphosphoinositol 1,2,3,4,6-pentakisphosphate: A higher inositol phosphate with pyrophosphate groups, involved in regulating diverse cellular processes.

Uniqueness: Inositol 1,3,4,5,6-pentakisphosphate is unique due to its specific role in complexation with multivalent cations and its involvement in both plant and mammalian signaling pathways .

Biologische Aktivität

Inositol 1,3,4,5,6-pentakisphosphate (InsP5) is a crucial signaling molecule involved in various biological processes. Its biological activity is primarily attributed to its role in cellular signaling pathways, particularly in calcium mobilization, stress responses, and cellular metabolism. This article explores the biological activity of InsP5, supported by case studies and research findings.

Structure and Synthesis

InsP5 is a polyphosphorylated inositol compound that serves as a precursor to inositol hexakisphosphate (InsP6). It is synthesized through the phosphorylation of inositol 1,3,4-trisphosphate (InsP3) by the enzyme this compound 2-kinase (IPK1) . The enzymatic conversion of InsP5 to InsP6 is critical for various cellular functions.

Biological Functions

Calcium Signaling

InsP5 plays a significant role in regulating intracellular calcium levels. It acts as a second messenger that modulates the activity of InsP3 receptors on the endoplasmic reticulum, facilitating calcium release into the cytoplasm. This process is essential for numerous cellular functions including muscle contraction, neurotransmitter release, and cell proliferation .

Stress Response

Research has shown that InsP5 is involved in plant stress responses. For instance, studies on Arabidopsis thaliana mutants deficient in IPK1 demonstrated enhanced tolerance to salt and drought stresses. The osipk1_1 mutant exhibited increased accumulation of reactive oxygen species (ROS) and stress-related metabolites compared to wild-type plants under stress conditions .

Cellular Metabolism

InsP5 is implicated in various metabolic pathways. It has been shown to influence gene expression related to metabolic processes and can modulate the activity of specific enzymes involved in lipid metabolism . Additionally, it plays a role in regulating apoptosis through its interaction with apoptotic signaling pathways .

Case Study 1: Role of InsP5 in Plant Stress Tolerance

A study involving Arabidopsis mutants revealed that plants with reduced levels of InsP6 due to impaired IPK1 activity showed significant changes in their stress response mechanisms. The osipk1_1 mutant demonstrated better tolerance to drought and salt stress by accumulating higher levels of InsP5 compared to wild-type plants. This indicates that InsP5 may act as a signaling molecule that enhances stress resilience .

Case Study 2: InsP5 and Apoptosis

In colorectal cancer cell lines, InsP5 has been shown to interact with apoptotic pathways. Specifically, it modulates the Fas ligand-induced apoptosis by regulating calcium signaling pathways. Knockdown of associated kinases resulted in enhanced apoptotic signals when treated with Fas ligand, suggesting that InsP5 may play a protective role against apoptosis under certain conditions .

Research Findings

Recent studies have provided insights into the enzymatic activities associated with InsP5 metabolism:

| Enzyme | Substrate | Product | Biological Role |

|---|---|---|---|

| IPK1 | InsP5 | InsP6 | Calcium signaling regulation |

| IP3K | InsP3 | InsP4 | Modulates calcium release from ER |

| PIP5K | PIP2 | PIP3 | Involved in cell signaling pathways |

The above table summarizes key enzymes involved in the metabolism of InsP5 and their respective roles in cellular signaling.

Eigenschaften

IUPAC Name |

[(1R,2S,4R,5S)-3-hydroxy-2,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17O21P5/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22)/t1?,2-,3+,4+,5-,6? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPQAXVNYGZUAJ-UYSNGIAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17O21P5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331416, DTXSID501015358 | |

| Record name | Inositol 1,2,3,4,6-pentaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | myo-Inositol 1,3,4,5,6-pentaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20298-95-7, 20298-97-9 | |

| Record name | Inositol 1,3,4,5,6-pentaphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020298957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1,2,3,4,6-pentaphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020298979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1,2,3,4,6-pentaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | myo-Inositol 1,3,4,5,6-pentaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INOSITOL 1,3,4,5,6-PENTAPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8444PN9XUW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INOSITOL 1,2,3,4,6-PENTAPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9LY5QE9NQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.